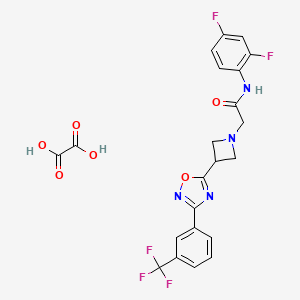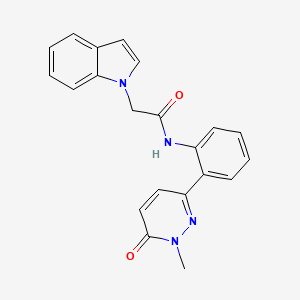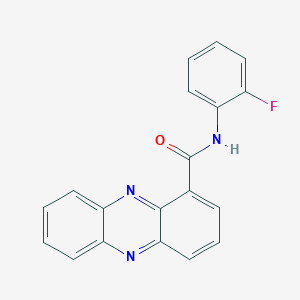
N-(2-fluorophenyl)phenazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a remarkable synthetic target due to its applications in both medicinal and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods
Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: The phenazine framework allows for various substitutions to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.
Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)phenazine-1-carboxamide involves its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress leads to cell death, making it effective against various pathogens . The compound targets multiple molecular pathways, including those involved in cell wall synthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine-1-carboxylic acid: Another phenazine derivative with similar antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A similar compound with fungicidal activity.
Uniqueness
N-(2-fluorophenyl)phenazine-1-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other phenazine derivatives . Its ability to be synthesized through environmentally friendly microbial biosynthesis further adds to its uniqueness .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKPYZDRVOPAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)
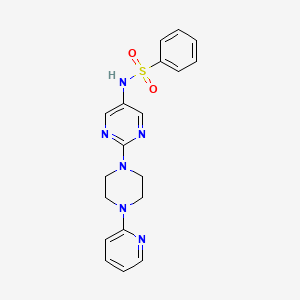
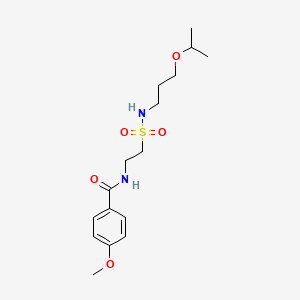
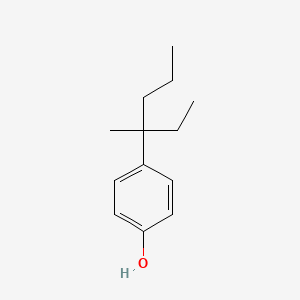
![N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2397555.png)
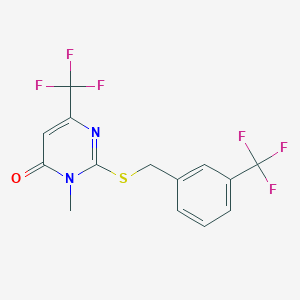
![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)
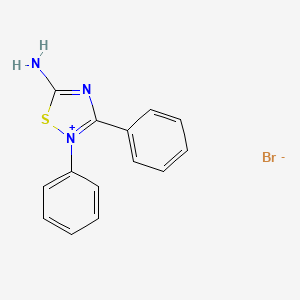
![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)
